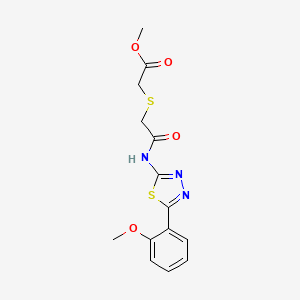

Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Description

Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methoxyphenyl group at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazole derivatives, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name |

methyl 2-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c1-20-10-6-4-3-5-9(10)13-16-17-14(23-13)15-11(18)7-22-8-12(19)21-2/h3-6H,7-8H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRSOKXFGODPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a methoxyphenyl halide.

Formation of the Thioester Linkage: The final step involves the reaction of the intermediate with methyl bromoacetate in the presence of a base to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the thioester linkage.

Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced products may include alcohols or amines.

Substitution: Substituted products will depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate has been studied for its potential to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .

Antitumor Effects

This compound has also shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor effects, this compound is being investigated for its anti-inflammatory properties. It may inhibit inflammatory cytokines and reduce oxidative stress in various biological models .

Agricultural Applications

Thiadiazole derivatives are also recognized for their potential use as agrochemicals. Compounds similar to this compound have demonstrated insecticidal and fungicidal activities, making them valuable in pest management strategies .

Material Science

In material science, thiadiazole derivatives are utilized as building blocks for synthesizing novel materials with specific properties. Their unique chemical structure allows for the development of polymers and other materials with enhanced thermal stability and electrical conductivity .

Antimicrobial Efficacy Study

A study conducted on various thiadiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy against common pathogens like Staphylococcus aureus and Escherichia coli.

Antitumor Mechanism Investigation

Research focusing on the antitumor mechanisms revealed that this compound induces apoptosis in human cancer cell lines through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate involves interactions with various molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Thiazole Cores

A. Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate ()

- Core Structure: Thiazole (instead of thiadiazole) with a cyano (–CN) substituent.

- Key Differences: The absence of a sulfur atom in the five-membered ring (thiazole vs. thiadiazole) reduces electron-withdrawing effects. The cyano group enhances polarity but may lower metabolic stability.

- Synthesis : Lower yield (26%) compared to thiadiazole derivatives, suggesting synthetic challenges in thiazole-based systems .

B. N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide ()

- Core Structure: 1,3,4-Thiadiazole fused with triazinoquinazoline.

- The 3-chlorophenyl group increases lipophilicity compared to the 2-methoxyphenyl group in the target compound.

- Bioactivity : Demonstrated antitumor activity (IC₅₀ values in µM range), attributed to dual inhibition of topoisomerase and kinase pathways .

C. Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate ()

- Core Structure : Thiazole with a chloroethylphenyl substituent.

Substituent Effects on Bioactivity and Solubility

Methoxyphenyl vs. Halogenated Aryl Groups

- 2-Methoxyphenyl (Target Compound) : The methoxy group (–OCH₃) improves solubility via hydrogen bonding and offers moderate electron-donating effects, stabilizing the thiadiazole ring.

- 3-Chlorophenyl/2-Fluorophenyl (): Halogen atoms increase lipophilicity and membrane permeability but may introduce toxicity risks.

Ester vs. Amide Functional Groups

- Ester Group (Target Compound) : The methyl ester (–COOCH₃) balances solubility and metabolic stability, allowing gradual hydrolysis to the active carboxylic acid.

- Amide Derivatives () : Amide linkages (–CONH–) enhance resistance to enzymatic degradation but may reduce bioavailability due to higher crystallinity .

B. Comparison with Quinazolinone Derivatives ()

- Green Chemistry : The use of water as a solvent and room-temperature reactions in reduces environmental impact. The target compound’s synthesis could adopt similar strategies to improve sustainability .

Biological Activity

Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Structure and Properties

The compound features a thiadiazole ring linked to a methoxyphenyl group and an acetyl thioether. The structural arrangement is crucial for its biological activity, as the thiadiazole ring is recognized for its ability to interact with various biological targets.

Antimicrobial Activity

Research Findings:

- General Activity : Derivatives of 1,3,4-thiadiazole have shown promising antimicrobial properties against various bacterial strains. In particular, compounds containing the 2-amino-1,3,4-thiadiazole moiety exhibit significant activity against Bacillus anthracis and Bacillus cereus, with some derivatives showing moderate to good antifungal activity against Candida albicans .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the methoxy group in the compound enhances its lipophilicity, facilitating better membrane penetration .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Bacillus cereus | 32.6 | Moderate |

| Compound B | E. coli | >100 | Inactive |

| Compound C | S. aureus | 47.5 | Weak |

| Compound D | C. albicans | 32.6 | Higher than Itraconazole |

Anticancer Activity

Research Findings:

- Cell Line Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines including SK-OV-3 (ovarian cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, compounds derived from the thiadiazole scaffold demonstrated IC50 values ranging from 0.28 μg/mL to 19.5 μg/mL against these lines .

- Mechanism of Action : The anticancer properties are attributed to the ability of the compound to inhibit tubulin polymerization and induce apoptosis in cancer cells. Structure-activity relationship studies have indicated that modifications on the thiadiazole ring can significantly enhance anticancer efficacy .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Compound Tested |

|---|---|---|

| SK-OV-3 | 19.5 | Methyl Thiadiazole A |

| HCT116 | 3.29 | Methyl Thiadiazole B |

| MCF-7 | 0.28 | Methyl Thiadiazole C |

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown potential in other areas:

Q & A

Q. What statistical methods optimize multi-step reaction yields for scale-up?

- Approach :

- Design of Experiments (DoE) : Use Taguchi methods to prioritize factors (e.g., temperature > catalyst loading) .

- Kinetic Modeling : Fit time-course data to second-order rate equations for bottleneck identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.